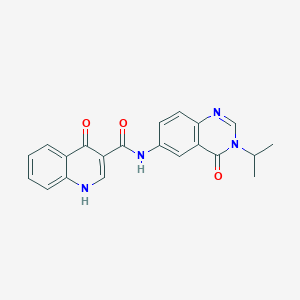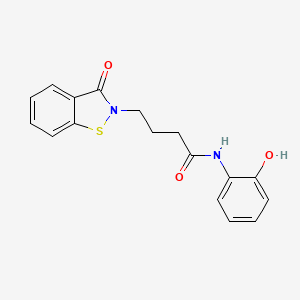
4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a quinazolinone moiety, which is a fused bicyclic system containing a benzene ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide typically involves multiple steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
-
Introduction of the Hydroxy Group: : The hydroxy group at the 4-position of the quinoline ring can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
-
Synthesis of the Quinazolinone Moiety: : The quinazolinone moiety can be synthesized by the cyclization of anthranilic acid derivatives with isocyanates or by the reaction of 2-aminobenzamides with aldehydes or ketones.
-
Coupling Reactions: : The final step involves coupling the quinoline core with the quinazolinone moiety. This can be achieved through amide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline and quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoline and quinazolinone derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic applications could include treatments for infections, cancer, and inflammatory diseases. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For example, it could inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the quinazolinone moiety but shares the quinoline core.
N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide: Similar structure but lacks the hydroxy group.
Quinazolinone derivatives: Various compounds with similar quinazolinone structures but different substituents.
Uniqueness
The uniqueness of 4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide lies in its combined quinoline and quinazolinone structures, which provide a unique set of chemical and biological properties. This dual structure allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c1-12(2)25-11-23-18-8-7-13(9-15(18)21(25)28)24-20(27)16-10-22-17-6-4-3-5-14(17)19(16)26/h3-12H,1-2H3,(H,22,26)(H,24,27) |
InChI Key |
AGXWHNVYWOXLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027158.png)
![3-[2-(dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027161.png)
![2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11027162.png)
![1-(2,4-dimethoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027165.png)
![Benzene-1,3-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B11027167.png)

![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11027185.png)
![(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B11027186.png)
![Tetramethyl 6'-(2-bromobenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027187.png)
![Ethyl 4-{[1-(dicyanomethylene)-8-methoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11027192.png)
![N-[2-(furan-2-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11027196.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11027199.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11027203.png)
![1-(4-methoxyphenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027213.png)
